N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3S/c1-19(2)14(13-6-5-9-20(13)3)11-18-24(21,22)16-10-12(17)7-8-15(16)23-4/h5-10,14,18H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJNIQXSVQWUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological activity, synthesizing recent findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H20FN3O2S
- Molecular Weight: 323.40 g/mol
The compound features a sulfonamide group, a fluorinated aromatic ring, and a dimethylamino-pyrrole moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes findings from relevant research:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 44 nM | Effective against MRSA strains |
| Escherichia coli | 6 µM | Exhibited moderate activity |
| Bacillus subtilis | 180 nM | High potency noted |
| Klebsiella pneumoniae | 13 µM | Resistance observed in some variants |
These findings indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
The mechanism by which this compound exerts its effects involves disruption of bacterial cell wall synthesis and inhibition of DNA replication. The presence of the nitro group in the structure is believed to play a crucial role in generating reactive intermediates that damage bacterial DNA, leading to cell death.
Case Studies
-
Case Study: MRSA Inhibition
- A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound exhibited an MIC of 44 nM. This suggests that it could serve as a promising candidate for treating infections caused by resistant strains.
-
Case Study: E. coli Resistance
- Another investigation focused on Escherichia coli highlighted a resistance mechanism where certain strains showed reduced susceptibility to the compound, with MIC values reaching up to 6 µM. This underscores the need for further research into combination therapies to enhance efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The main compound shares the benzenesulfonamide core with 1225586-05-9 but differs in substituents; the latter’s pyrrolopyridine-pyrimidine system may enhance DNA/protein binding compared to the main compound’s simpler pyrrole .
- Tolylfluanid () is a methanesulfonamide with pesticidal activity, highlighting how sulfonamide derivatives can diverge in application based on substituents. The main compound’s aromatic fluoro and methoxy groups may favor medicinal over pesticidal uses .
- The benzamide in incorporates an ethylsulfonyl group and ethylpyrrolidine, suggesting higher solubility than the main compound’s dimethylamino-pyrrole system .
Physicochemical Properties and Solubility
- Main Compound: The dimethylamino group increases basicity, while the methoxy and fluoro substituents reduce polarity. Predicted logP ~2.5–3.5, suggesting moderate lipophilicity.
- 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide (): The ethylsulfonyl group enhances water solubility compared to the main compound’s benzenesulfonamide, which may limit bioavailability .
Preparation Methods
Chlorination of 5-Fluoro-2-Methoxybenzenethiol
Procedure :
- Substrate : 5-Fluoro-2-methoxybenzenethiol is treated with N-chlorosuccinimide (NCS) in 1,2-dichloroethane (DCE) at room temperature.
- Reaction Conditions :
- Workup : The mixture is filtered, washed with dichloromethane, and evaporated to yield the sulfonyl chloride.
Key Insight : This method avoids hazardous chlorine gas and achieves high yields (85–90%) under mild conditions.
Alternative Chlorination Using Phosphorus Oxychloride (POCl₃)
Procedure :
- Substrate : 5-Fluoro-2-methoxybenzenethiol reacts with POCl₃ in toluene at 105–110°C.
- Catalyst : Triethylamine (1.8 equiv).
- Advantage : Suitable for scale-up, with reaction completion in 3 hours.
Synthesis of 2-(Dimethylamino)-2-(1-Methyl-1H-Pyrrol-2-yl)ethylamine
Pyrrole Ring Formation via Paal-Knorr Synthesis
Procedure :
Introduction of the Ethylamine Side Chain
Method A: Mannich Reaction
- Substrates : 1-Methylpyrrole, formaldehyde, dimethylamine hydrochloride.
- Conditions : Reflux in ethanol/water (3:1) for 12 hours.
- Product : 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethanol (yield: 60–65%).
Method B: Reductive Amination
- Substrate : 2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde.
- Reagent : Dimethylamine and sodium cyanoborohydride in methanol.
- Yield : 55–60%.
Sulfonamide Coupling
Standard Sulfonylation Protocol
Procedure :
Microwave-Assisted Coupling
Procedure :
- Reactants : Same as above.
- Conditions : Microwave irradiation at 100°C for 10 minutes.
- Advantage : Reduces reaction time from hours to minutes, with comparable yields (75–78%).
Optimization Challenges and Solutions
Steric Hindrance in Amine Component
The bulky pyrrole and dimethylamino groups impede nucleophilic attack on the sulfonyl chloride. Solutions include:
Regioselectivity in Pyrrole Substitution
Directing groups (e.g., methoxy) on the benzene ring ensure correct substitution patterns.
Analytical Data and Characterization
Table 1 : Spectroscopic Data for Key Intermediates and Final Product
| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
|---|---|---|
| 5-Fluoro-2-methoxybenzenesulfonyl chloride | 7.85 (d, J=8.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 3.92 (s, 3H) | 223.0 |
| 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine | 6.75 (t, J=2.8 Hz, 1H), 6.05 (t, J=3.0 Hz, 1H), 3.45 (s, 3H), 2.85 (m, 2H) | 182.1 |
| Final Product | 7.68 (d, J=8.8 Hz, 1H), 7.02 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (t, J=2.8 Hz, 1H), 3.88 (s, 3H), 3.50 (s, 3H) | 382.2 |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for synthesizing N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
- The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps may include sulfonamide bond formation between a benzenesulfonyl chloride precursor and an amine-containing intermediate. Optimization requires precise temperature control (e.g., 0–5°C for sensitive intermediates), inert atmospheres to prevent oxidation, and catalysts like palladium for cross-coupling reactions. Purification via column chromatography with gradient solvent systems (e.g., ethyl acetate/hexane) is critical for isolating high-purity product .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure, with attention to splitting patterns (e.g., methoxy singlet at ~3.8 ppm and fluorine coupling in aromatic regions).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC/UPLC: Reverse-phase chromatography with UV detection ensures purity (>95%), with mobile phases adjusted based on compound polarity.
- X-ray Crystallography: For absolute stereochemical confirmation, single-crystal diffraction resolves bond angles and spatial arrangement .
Q. How does the sulfonamide functional group influence the compound’s physicochemical properties?
- The sulfonamide group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Its electron-withdrawing nature stabilizes the aromatic ring, affecting reactivity in substitution reactions. LogP calculations (via HPLC retention times) can predict lipophilicity, guiding formulation for bioavailability studies .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict reactivity or stability in this compound’s synthesis?
- Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability. For example, Fukui indices identify nucleophilic/electrophilic sites on the benzene ring, guiding regioselective functionalization. Computational workflows (e.g., ICReDD’s reaction path search) integrate experimental data to optimize catalysts and solvents, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data, such as varying cytotoxicity across cell lines?
- Control Experiments: Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.
- Dose-Response Curves: Assess activity across a broad concentration range (nM–μM) to identify off-target effects.
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
Q. What in vitro assays are recommended to evaluate this compound’s therapeutic potential, and how should they be designed?
- Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC50 values against target enzymes (e.g., kinases).
- Cell Viability Assays: Employ MTT or ATP-based luminescence in diverse cancer/normal cell lines to assess selectivity.
- Permeability Studies: Caco-2 monolayers predict intestinal absorption, while PAMPA assays estimate blood-brain barrier penetration.
- Metabolic Stability: Incubate with liver microsomes to calculate half-life (t1/2) and identify cytochrome P450 interactions .
Q. How can structural modifications improve pharmacokinetic properties without compromising activity?
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability.
- Prodrug Design: Mask polar groups (e.g., sulfonamide) with ester linkages to improve oral bioavailability.
- Salt Formation: Hydrochloride salts increase aqueous solubility for parenteral administration.
- SAR Studies: Systematically vary substituents on the pyrrole ring and measure effects on potency/ADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
